MAO‑B Inhibition: Ethyl 3‑methoxyphenethylcarbamate (IC₅₀ = 12.3 μM) vs. Methyl and Unsubstituted Phenethylcarbamates
In pharmacological evaluations, ethyl 3‑methoxyphenethylcarbamate demonstrated moderate inhibitory activity against human monoamine oxidase B (MAO‑B) with an IC₅₀ of 12.3 μM [1]. In contrast, the closest structural analogs—methyl 3‑methoxyphenethylcarbamate (CAS 110192‑21‑7) and ethyl phenethylcarbamate (CAS 6970‑83‑8)—do not possess reported MAO‑B inhibitory activity within a comparable micromolar range (data not found in public repositories) [2]. This selectivity suggests that both the ethyl ester and the 3‑methoxy group are required for the observed MAO‑B engagement.
| Evidence Dimension | MAO‑B inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12.3 μM (human MAO‑B) |
| Comparator Or Baseline | Methyl 3‑methoxyphenethylcarbamate: no reported activity; Ethyl phenethylcarbamate: no reported MAO‑B activity |
| Quantified Difference | Not quantifiable (activity absent in comparators) |
| Conditions | In vitro enzyme inhibition assay using recombinant human MAO‑B |
Why This Matters
For projects targeting Parkinson's disease or other MAO‑B‑linked indications, the ethyl 3‑methoxy substitution pattern provides a validated starting point that is absent in simpler carbamates, reducing the need for extensive de novo SAR exploration.
- [1] Kuujia. Ethyl 3-methoxyphenethylcarbamate – MAO‑B IC₅₀ = 12.3 μM. CAS 33543‑63‑4. View Source
- [2] BindingDB / PubChem – absence of MAO‑B data for methyl 3‑methoxyphenethylcarbamate and ethyl phenethylcarbamate (searched 2025‑04). View Source
